
Methyl 3-(chlorosulfonyl)-5-(3-methylphenyl)thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(chlorosulfonyl)-5-(3-methylphenyl)thiophene-2-carboxylate is a complex organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a chlorosulfonyl group, a methylphenyl group, and a carboxylate ester group attached to the thiophene ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(chlorosulfonyl)-5-(3-methylphenyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the chlorosulfonation of a thiophene derivative followed by esterification. The reaction conditions often require the use of chlorosulfonic acid and methanol under controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorosulfonation and esterification processes. These methods are optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(chlorosulfonyl)-5-(3-methylphenyl)thiophene-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the chlorosulfonyl group.
Substitution: The chlorosulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-(chlorosulfonyl)-5-(3-methylphenyl)thiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-(chlorosulfonyl)-5-(3-methylphenyl)thiophene-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific pathways. The thiophene ring structure also contributes to its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(chlorosulfonyl)-5-phenylthiophene-2-carboxylate
- Methyl 3-(chlorosulfonyl)-5-(4-methylphenyl)thiophene-2-carboxylate
- Methyl 3-(chlorosulfonyl)-5-(2-methylphenyl)thiophene-2-carboxylate
Uniqueness
Methyl 3-(chlorosulfonyl)-5-(3-methylphenyl)thiophene-2-carboxylate is unique due to the specific positioning of the methyl group on the phenyl ring. This structural feature can influence its reactivity, binding properties, and overall chemical behavior, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C13H11ClO4S2 |
|---|---|
Peso molecular |
330.8 g/mol |
Nombre IUPAC |
methyl 3-chlorosulfonyl-5-(3-methylphenyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C13H11ClO4S2/c1-8-4-3-5-9(6-8)10-7-11(20(14,16)17)12(19-10)13(15)18-2/h3-7H,1-2H3 |
Clave InChI |
NHBBIFXISURTJH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=CC(=C(S2)C(=O)OC)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


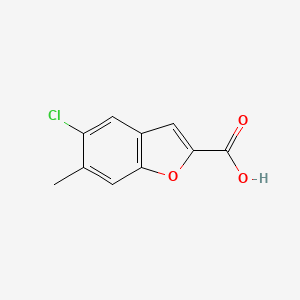
![1-{[4-(Trifluoromethyl)phenyl]imino}-1lambda6-thiolan-1-one](/img/structure/B13187584.png)
![N-[2-(Piperidin-3-yl)ethyl]cyclohexanesulfonamide](/img/structure/B13187599.png)
![tert-Butyl 3-amino-2,2-dimethyl-3-[4-(propan-2-yl)phenyl]propanoate](/img/structure/B13187601.png)
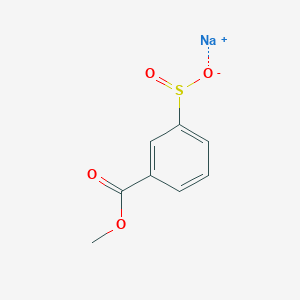
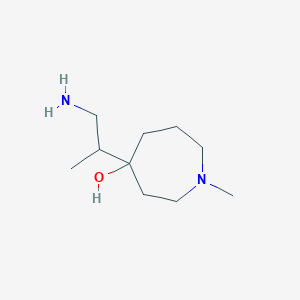
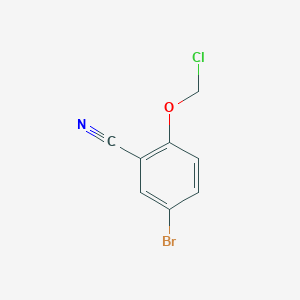
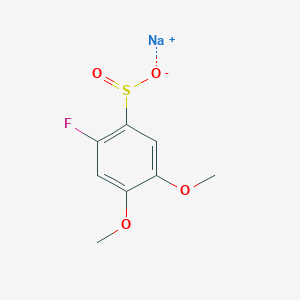

![{3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine dihydrochloride](/img/structure/B13187629.png)
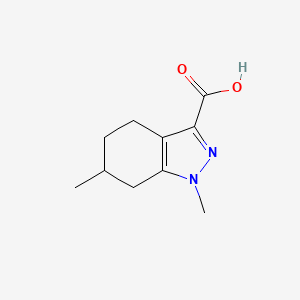
![1-Benzyl-4-[(2,2-dimethylcyclopropyl)methyl]-1,4-diazepane](/img/structure/B13187639.png)
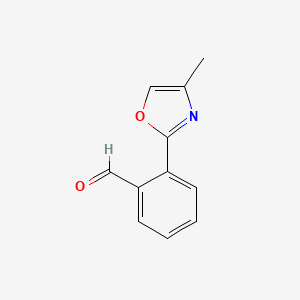
![[(4-Bromo-3-methylbutoxy)methyl]benzene](/img/structure/B13187650.png)
